
N-Fluoro-4-methyl-N-propylbenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Fluoro-4-methyl-N-propylbenzene-1-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as FMPS and belongs to the class of sulfonamides. FMPS has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
Mecanismo De Acción
The mechanism of action of FMPS is not yet fully understood. However, it is believed to exert its effects by inhibiting the activity of certain enzymes involved in various biochemical processes. FMPS has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body.
Biochemical and Physiological Effects:
FMPS has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which can lead to a decrease in the production of bicarbonate ions and an increase in the production of carbon dioxide. FMPS has also been shown to have anti-inflammatory and anti-tumor properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FMPS has several advantages for use in laboratory experiments. It is a highly stable compound that can be easily synthesized in large quantities. It also has a high degree of selectivity for certain enzymes, making it a useful tool for studying their activity. However, FMPS has some limitations in laboratory experiments. It has a relatively short half-life, which can make it difficult to study its effects over longer periods. Additionally, it can be difficult to administer FMPS to cells or tissues in a controlled manner.
Direcciones Futuras
There are several potential future directions for research on FMPS. One area of interest is in the development of FMPS-based fluorescent probes for the detection of specific biomolecules. Another area of interest is in the development of FMPS-based drugs for the treatment of various diseases, particularly those involving inflammation or tumor growth. Additionally, further research is needed to fully understand the mechanism of action of FMPS and its effects on various biochemical processes in the body.
Métodos De Síntesis
The synthesis of FMPS is achieved through a multi-step process involving several chemical reactions. The primary starting material for the synthesis is 4-methylbenzenesulfonyl chloride, which is reacted with propylamine to form N-propyl-4-methylbenzenesulfonamide. This intermediate product is then reacted with fluorine gas under controlled conditions to yield N-Fluoro-4-methyl-N-propylbenzene-1-sulfonamide.
Aplicaciones Científicas De Investigación
FMPS has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of FMPS is in the field of medicinal chemistry, where it has been investigated as a potential drug candidate for the treatment of various diseases. FMPS has also been studied for its potential use as a fluorescent probe for the detection of certain biomolecules.
Propiedades
Número CAS |
113845-16-2 |
|---|---|
Nombre del producto |
N-Fluoro-4-methyl-N-propylbenzene-1-sulfonamide |
Fórmula molecular |
C10H14FNO2S |
Peso molecular |
231.29 g/mol |
Nombre IUPAC |
N-fluoro-4-methyl-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C10H14FNO2S/c1-3-8-12(11)15(13,14)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3 |
Clave InChI |
ANWSCQFYUDOLCH-UHFFFAOYSA-N |
SMILES |
CCCN(F)S(=O)(=O)C1=CC=C(C=C1)C |
SMILES canónico |
CCCN(F)S(=O)(=O)C1=CC=C(C=C1)C |
Sinónimos |
N-fluoro-N-propyl-p-toluenesulfonamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



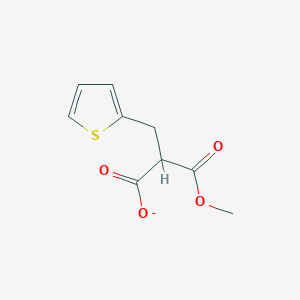
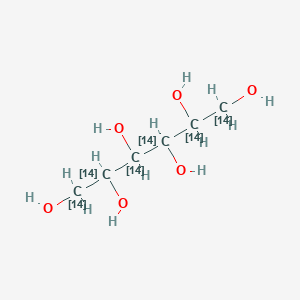
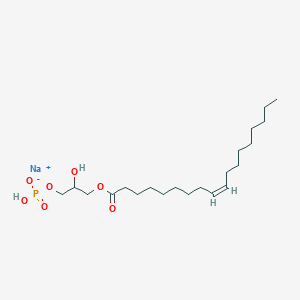



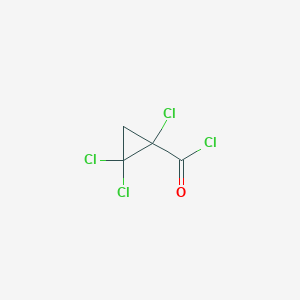
![[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethylsulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B54684.png)

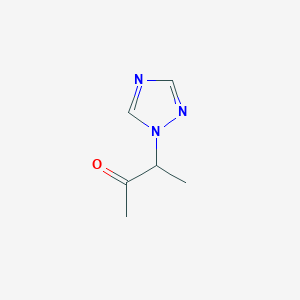



![Bicyclo[2.1.1]hexane, 2-bromo-(9CI)](/img/structure/B54702.png)